molecular formula C7H16N2 B3021836 1-Propylpiperazine CAS No. 21867-64-1

1-Propylpiperazine

Cat. No.: B3021836
CAS No.: 21867-64-1
M. Wt: 128.22 g/mol
InChI Key: QLEIDMAURCRVCX-UHFFFAOYSA-N
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Description

1-Propylpiperazine is an organic compound with the chemical formula C7H16N2. It is a derivative of piperazine, characterized by the presence of a propyl group attached to one of the nitrogen atoms in the piperazine ring. This compound is a colorless liquid with a pungent odor and is known for its applications in organic synthesis and the pharmaceutical industry .

Preparation Methods

1-Propylpiperazine can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with propyl bromide. The reaction typically occurs under basic conditions, where piperazine acts as a nucleophile and attacks the propyl bromide, resulting in the formation of this compound .

Reaction Conditions:

    Reagents: Piperazine, Propyl Bromide

    Solvent: Anhydrous conditions are preferred

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

    Catalyst: Often, no catalyst is required, but bases like potassium carbonate can be used to enhance the reaction rate

Industrial Production: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction is optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

1-Propylpiperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: N-oxides of this compound

    Reduction: Secondary amines

    Substitution: Various substituted piperazines

Scientific Research Applications

1-Propylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propylpiperazine is primarily related to its interaction with biological targets. It can act as a ligand for various receptors and enzymes, modulating their activity. For example, in medicinal chemistry, it may bind to neurotransmitter receptors, influencing their signaling pathways and exerting therapeutic effects .

Molecular Targets and Pathways:

    Neurotransmitter Receptors: Modulation of receptor activity

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways

Comparison with Similar Compounds

1-Propylpiperazine is part of a broader class of piperazine derivatives. Similar compounds include:

    1-Ethylpiperazine: Similar structure but with an ethyl group instead of a propyl group

    1-Methylpiperazine: Contains a methyl group attached to the piperazine ring

    1-Isopropylpiperazine: Features an isopropyl group instead of a propyl group

Uniqueness: this compound is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity compared to other piperazine derivatives .

Properties

IUPAC Name

1-propylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-5-9-6-3-8-4-7-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEIDMAURCRVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944468
Record name 1-Propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50733-94-3, 21867-64-1
Record name 1-Propylpiperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050733943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021867641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-propylpiperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.569
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Record name 1-PROPYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX73B95TJ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In the same manner as in Example 42 and using 12-amino-8-fluoro-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine.1 hydrochloride (1.5 g), N-n-propylpiperazine (17 g), dimethyl sulfoxide (10 ml) and hydrochloric acid, crude crystals (850 mg) of 8-fluoro-12-(4-propylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine were obtained. The crude crystals were dissolved in ethyl acetate (12 ml) and a solution of 5.5 mol/l hydrochloric acid in ether was added to give 8-fluoro-12-(4-propylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine.2 hydrochloride.1.5 hydrate (757 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-fluoro-12-(4-propylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
12-amino-8-fluoro-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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